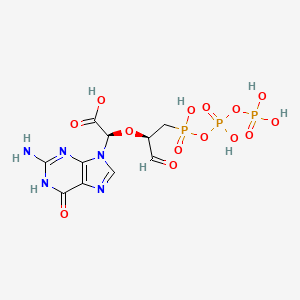
GTP Dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate dialdehyde, commonly referred to as GTP dialdehyde, is a modified form of guanosine triphosphate. It is characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its ability to irreversibly inhibit G-protein-mediated signal transduction by covalently modifying the guanine nucleotide-binding site of G-proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate dialdehyde typically involves the oxidation of guanosine triphosphate. One common method is the periodate oxidation of guanosine triphosphate, which selectively oxidizes the vicinal diol groups on the ribose moiety to form the dialdehyde . The reaction is usually carried out in an aqueous solution at a neutral pH, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of guanosine triphosphate dialdehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine triphosphate dialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation of the aldehyde groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Periodate is commonly used for the initial oxidation of guanosine triphosphate to form guanosine triphosphate dialdehyde.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the aldehyde groups.
Nucleophiles: Amines and hydrazines are typical nucleophiles that react with the aldehyde groups to form Schiff bases or hydrazones.
Major Products Formed
Carboxylic Acids: Formed by further oxidation of the aldehyde groups.
Alcohols: Formed by the reduction of the aldehyde groups.
Schiff Bases and Hydrazones: Formed by the reaction of the aldehyde groups with amines and hydrazines, respectively.
Applications De Recherche Scientifique
Guanosine triphosphate dialdehyde has several applications in scientific research:
Molecular Biology: Employed in the study of guanine nucleotide exchange reactions and receptor-dependent activation of G-proteins.
Pharmacology: Utilized in drug discovery efforts to identify potential inhibitors of G-protein-coupled receptors.
Chemical Biology: Serves as a tool for covalent modification of proteins, enabling the study of protein function and interactions.
Mécanisme D'action
Guanosine triphosphate dialdehyde exerts its effects by covalently modifying the guanine nucleotide-binding site of G-proteins. The aldehyde groups react with nucleophilic residues, such as lysine or cysteine, in the binding site, forming stable covalent bonds. This modification prevents the binding of guanosine triphosphate and guanosine diphosphate, thereby inhibiting the activation and signaling functions of the G-protein . The disruption of G-protein signaling pathways can have significant effects on various cellular processes, including cell proliferation, differentiation, and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine triphosphate: The parent compound of guanosine triphosphate dialdehyde, involved in numerous cellular processes as an energy carrier and signaling molecule.
Guanosine diphosphate: Another guanine nucleotide that plays a crucial role in cellular signaling and metabolism.
Guanosine monophosphate: A guanine nucleotide involved in various biochemical pathways, including the synthesis of nucleic acids.
Uniqueness
Guanosine triphosphate dialdehyde is unique due to its ability to irreversibly inhibit G-protein-mediated signal transduction. Unlike other guanine nucleotides, the presence of aldehyde groups allows it to form covalent bonds with nucleophilic residues in the guanine nucleotide-binding site, leading to permanent inhibition of G-protein function . This property makes it a valuable tool for studying G-protein signaling pathways and developing potential therapeutic agents targeting these pathways .
Propriétés
Numéro CAS |
58045-02-6 |
|---|---|
Formule moléculaire |
C10H14N5O14P3 |
Poids moléculaire |
521.16 g/mol |
Nom IUPAC |
(2R)-2-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2R)-1-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]-3-oxopropan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C10H14N5O14P3/c11-10-13-6-5(7(17)14-10)12-3-15(6)8(9(18)19)27-4(1-16)2-30(20,21)28-32(25,26)29-31(22,23)24/h1,3-4,8H,2H2,(H,18,19)(H,20,21)(H,25,26)(H2,22,23,24)(H3,11,13,14,17)/t4-,8-/m1/s1 |
Clé InChI |
WBRWDENTTNQUMV-SPGJFGJESA-N |
SMILES isomérique |
C1=NC2=C(N1[C@@H](C(=O)O)O[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C(C(=O)O)OC(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
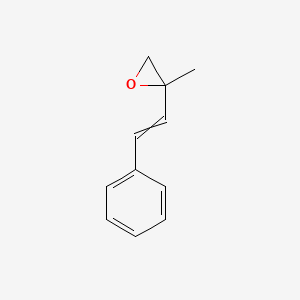

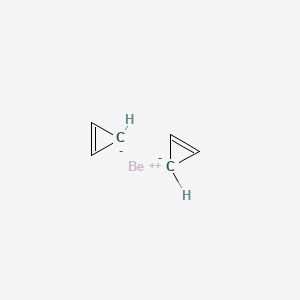
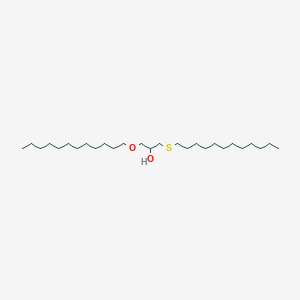
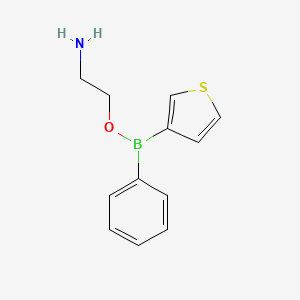
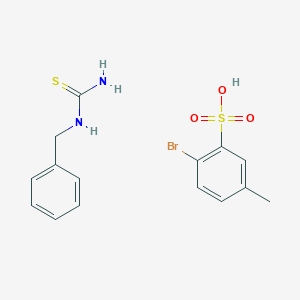
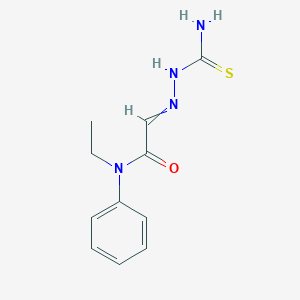
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
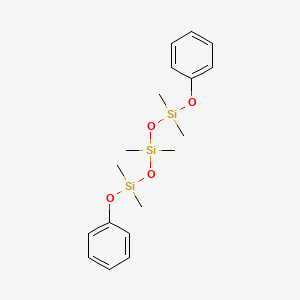

![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
